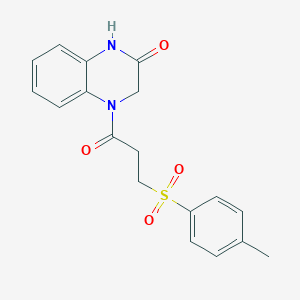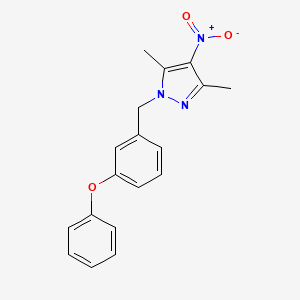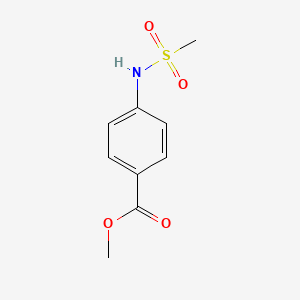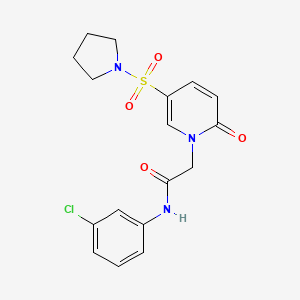
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as TPAQ, is a synthetic compound that has shown potential in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives and has been studied for its various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been extensively studied for their diverse applications in organic chemistry and material science. Research by Dobiáš et al. (2017) demonstrated a switchable, highly regioselective synthesis method for these compounds, highlighting their significance in pharmaceutical and physical applications. The study presented a methodology to achieve different regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones, emphasizing the compounds' versatility in synthesis and potential for creating a wide range of derivatives with varied properties (Dobiáš, Ondruš, Addová, & Boháč, 2017).
Pharmaceutical Applications
In the realm of pharmaceutical research, Gupta et al. (2017) explored the iodine-catalyzed C-N bond formation to synthesize 3-aminoquinoxalinones under ambient conditions, offering a practical approach to accessing pharmaceutically active derivatives. This study opens pathways for developing new medicinal compounds utilizing the 3,4-dihydroquinoxalin-2(1H)-one scaffold, underlining its importance in drug discovery and development (Gupta, Deshmukh, & Jain, 2017).
Biological and Ecological Insights
The exploration of quinoxaline derivatives' biological and ecological roles has led to discoveries in natural herbicide models and the understanding of chemical defense mechanisms in plants. For example, the study on benzoxazinones, closely related to quinoxaline derivatives, by Macias et al. (2009) delves into their phytotoxic, antimicrobial, and antifeedant effects, highlighting the ecological significance of these compounds and their potential agricultural applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Material Science Applications
Quinoxaline derivatives have also found applications in material science, particularly in the development of fluorescent materials and organic semiconductors. For instance, the work by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide-based compounds, which share structural similarities with quinoxaline derivatives, showcases the potential of these compounds in creating materials with unique photophysical properties. Their study on aggregation-enhanced emission and solid-state emission from these derivatives provides insights into the design of advanced materials for optical and electronic applications (Srivastava, Singh, & Mishra, 2016).
Propiedades
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQOGIDBHXJKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)
![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)



![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)




![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)